![molecular formula C12H8ClFN2O B5787203 N-(3-chloro-4-fluorophenyl)nicotinamide](/img/structure/B5787203.png)
N-(3-chloro-4-fluorophenyl)nicotinamide
Overview
Description
“N-(3-chloro-4-fluorophenyl)nicotinamide” is a chemical compound with the molecular formula C12H8ClFN2O . It is a derivative of nicotinamide, which is a form of vitamin B3 . This compound has been studied for its potential antifungal activity .
Synthesis Analysis
The synthesis of nicotinamide derivatives, including “N-(3-chloro-4-fluorophenyl)nicotinamide”, often involves the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . The structures of the synthesized compounds are typically characterized by 1H NMR, 13C NMR, ESI-MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of “N-(3-chloro-4-fluorophenyl)nicotinamide” can be analyzed using various techniques such as 1H NMR, 13C NMR, and ESI-MS . The average mass of the molecule is 250.656 Da .Scientific Research Applications
Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)
This compound has been characterized as a potent and selective mGlu4 PAM with suitable in vivo pharmacokinetic properties . The efficacy of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) in preclinical rodent models of Parkinson’s disease has been established by a number of groups .
Potential Applications in Parkinson’s Disease Research
Given its role as a positive allosteric modulator of mGlu4, this compound could have potential applications in Parkinson’s disease research. mGlu4 PAMs have shown efficacy in preclinical rodent models of Parkinson’s disease .
Drug Discovery and Development
This compound could be used as a starting point for the development of new drugs. Its structure could be modified to improve its pharmacological properties or to create new compounds with different activities .
Neurological Research
Given its activity on mGlu4, a receptor involved in various neurological processes, this compound could be used in research to understand the role of this receptor in the brain and its potential as a therapeutic target .
Pharmacokinetic Studies
This compound has suitable in vivo pharmacokinetic properties, making it a good candidate for pharmacokinetic studies. These studies could provide valuable information on how the compound is absorbed, distributed, metabolized, and excreted in the body .
Preclinical Safety Studies
This compound has been characterized in three preclinical safety species. Therefore, it could be used in preclinical safety studies to evaluate its potential side effects and toxicity .
Future Directions
The future directions for research on “N-(3-chloro-4-fluorophenyl)nicotinamide” could include further exploration of its antifungal activity and potential applications in medicine . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide, also known as N-(3-chloro-4-fluorophenyl)nicotinamide or N-(3-Chloro-4-fluoro-phenyl)-nicotinamide, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that plays a crucial role in the central nervous system .
Mode of Action
As a PAM, this compound enhances the response of mGlu4 to its natural ligand, glutamate . This enhancement results in increased activation of the receptor, leading to a greater physiological response .
Biochemical Pathways
The activation of mGlu4 by glutamate and its PAMs has been linked to several biochemical pathways. These pathways are involved in various neurological processes, including those related to Parkinson’s disease .
Pharmacokinetics
The compound has suitable in vivo pharmacokinetic properties in three preclinical safety species .
Result of Action
The activation of mGlu4 by this compound can lead to various molecular and cellular effects. For instance, it has been shown to be effective in preclinical rodent models of Parkinson’s disease .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-10-6-9(3-4-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZSADZRVMGPOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329876 | |
Record name | N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203422 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide | |
CAS RN |
24303-09-1 | |
Record name | N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.